1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-
Brand Name: Vulcanchem
CAS No.: 183208-57-3
VCID: VC21308631
InChI: InChI=1S/C9H10BrN3/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7/h3-5H,1-2,11H2,(H,12,13)
SMILES: C1=C(C=NC2=C1C(=CN2)CCN)Br
Molecular Formula: C9H10BrN3
Molecular Weight: 240.1 g/mol

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-

CAS No.: 183208-57-3

Cat. No.: VC21308631

Molecular Formula: C9H10BrN3

Molecular Weight: 240.1 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- - 183208-57-3

Specification

CAS No. 183208-57-3
Molecular Formula C9H10BrN3
Molecular Weight 240.1 g/mol
IUPAC Name 2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
Standard InChI InChI=1S/C9H10BrN3/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7/h3-5H,1-2,11H2,(H,12,13)
Standard InChI Key CMFBJWDJQFQFRD-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C1C(=CN2)CCN)Br
Canonical SMILES C1=C(C=NC2=C1C(=CN2)CCN)Br

Introduction

Chemical Identity and Properties

Basic Information

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- is identified by the CAS number 183208-57-3. It possesses a molecular formula of C9H10BrN3 and a molecular weight of 240.1 g/mol. The compound features a pyrrolopyridine core structure with a bromine substituent at the 5-position and an ethanamine group at the 3-position, creating a unique chemical architecture with specific reactivity patterns.

Structural Characteristics

The compound contains a fused ring system comprising a pyrrole ring connected to a pyridine ring, forming the azaindole (7-azaindole) backbone. This structure is further functionalized with:

  • A bromine atom at the 5-position of the pyridine ring

  • An ethanamine (CH2CH2NH2) chain at the 3-position of the pyrrole portion

This specific arrangement of functional groups contributes to its chemical behavior and biological interactions, particularly its ability to serve as a kinase inhibitor in various biological systems.

Synthesis and Chemical Reactions

Reaction of Related Compounds

The 1H-pyrrolo[2,3-b]pyridine core structure has been shown to undergo various chemical transformations, including:

  • Nitration and nitrosation predominantly at the 3-position

  • Bromination and iodination, which are relevant to the formation of our target compound

  • Reaction with Mannich bases, primarily occurring at the 3-position

  • Formation of di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes through reaction with aldehydes

Biological Activity and Applications

Kinase Inhibition

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- exhibits significant biological activity, particularly as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK1). SGK1 plays crucial roles in various cellular processes, including:

  • Cell survival mechanisms

  • Cellular proliferation

  • Ion channel regulation

  • Metabolic control

The inhibition of SGK1 by this compound has potential implications for treating various conditions including cancer and metabolic disorders.

Medicinal Chemistry Applications

The primary applications of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- are centered in medicinal chemistry and drug development. Its role as a kinase inhibitor positions it as a candidate for treating various diseases, particularly cancer. The compound's structure allows for further derivatization to explore additional biological activities and therapeutic applications.

Structure-Activity Relationship Studies

Comparison with Similar Compounds

Several compounds share structural similarities with 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-. These include:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (C7H6BrN3), which has a molecular weight of 212.05 g/mol and lacks the ethyl linker between the core structure and the amine group

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine (C7H5BrN2), which serves as a key precursor in synthesis with a molecular weight of 197.03 g/mol

  • 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone, which features an acetyl group rather than an ethanamine group at the 3-position

Structure-Activity Considerations

The differences in biological activity between these related compounds highlight the importance of specific structural elements:

  • The ethanamine side chain at the 3-position appears crucial for optimal interaction with target kinases, providing both flexibility and hydrogen bonding capability

  • The bromine substituent at the 5-position influences both the electronic properties and the lipophilicity of the molecule

  • The intact pyrrolopyridine scaffold is essential for maintaining biological activity

These structural features collectively contribute to the compound's binding affinity and selectivity for various kinase targets.

Data Compilation and Properties

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-:

PropertyValueSource
CAS Number183208-57-3
Molecular FormulaC9H10BrN3
Molecular Weight240.1 g/mol
AppearanceNot specified in sources-
SolubilityNot specified in sources-
Melting PointNot specified in sources-
StabilityStore sealed at room temperature
Core StructurePyrrolopyridine (7-azaindole)

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightCAS NumberStructural Difference
1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-C9H10BrN3240.1 g/mol183208-57-3Target compound
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amineC7H6BrN3212.05 g/mol507462-51-3Lacks ethyl linker
5-Bromo-1H-pyrrolo[2,3-b]pyridineC7H5BrN2197.03 g/mol183208-35-7Lacks amine functionality

Research Status and Future Directions

Current Research Status

The research on 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- and related compounds is still evolving, with significant interest in their potential as therapeutic agents. The pyrrolopyridine scaffold has been identified as a privileged structure in medicinal chemistry due to its ability to interact with multiple biological targets, particularly kinases.

Synthetic Challenges and Opportunities

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- and its analogs presents both challenges and opportunities:

  • Developing more efficient synthetic routes with fewer steps and higher yields

  • Exploring greener chemistry approaches to minimize environmental impact

  • Investigating stereoselective synthesis methods for creating chiral derivatives

  • Establishing scalable processes for potential industrial production

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